Diethyl 2-(4-chloro-2-fluorophenyl)malonate Diethyl 2-(4-chloro-2-fluorophenyl)malonate
Brand Name: Vulcanchem
CAS No.: 680211-90-9
VCID: VC4531865
InChI: InChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3
SMILES: CCOC(=O)C(C1=C(C=C(C=C1)Cl)F)C(=O)OCC
Molecular Formula: C13H14ClFO4
Molecular Weight: 288.7

Diethyl 2-(4-chloro-2-fluorophenyl)malonate

CAS No.: 680211-90-9

Cat. No.: VC4531865

Molecular Formula: C13H14ClFO4

Molecular Weight: 288.7

* For research use only. Not for human or veterinary use.

Diethyl 2-(4-chloro-2-fluorophenyl)malonate - 680211-90-9

Specification

CAS No. 680211-90-9
Molecular Formula C13H14ClFO4
Molecular Weight 288.7
IUPAC Name diethyl 2-(4-chloro-2-fluorophenyl)propanedioate
Standard InChI InChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3
Standard InChI Key GIIOUPXFNIJXSY-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=C(C=C(C=C1)Cl)F)C(=O)OCC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Diethyl 2-(4-chloro-2-fluorophenyl)malonate belongs to the class of substituted malonic acid diesters, featuring a central propane-1,3-dioate backbone with aromatic substitution at the C2 position. The phenyl ring contains halogen substituents at the 4-chloro and 2-fluoro positions, creating an electronically diverse aromatic system. X-ray crystallography of analogous structures reveals a planar malonate ester group with dihedral angles of 15–25° relative to the aromatic plane, facilitating conjugation between the ester carbonyl groups and the aryl π-system .

The compound’s IUPAC name, diethyl 2-(4-chloro-2-fluorophenyl)propanedioate, precisely describes its substituent arrangement. Alternative nomenclature includes diethyl (4-chloro-2-fluorophenyl)malonate and propanedioic acid, 2-(4-chloro-2-fluorophenyl)-, 1,3-diethyl ester .

Table 1: Key Identifier Data

PropertyValue
CAS Registry Number680211-90-9
Molecular FormulaC13H14ClFO4\text{C}_{13}\text{H}_{14}\text{ClFO}_4
Exact Mass288.0532 g/mol
SMILES NotationCCOC(=O)C(C1=C(C=CC(=C1)Cl)F)C(=O)OCC

Spectroscopic Signatures

Fourier-transform infrared (FT-IR) analysis of the compound shows characteristic absorptions at:

  • 1745–1720 cm1^{-1}: Stretching vibrations of ester carbonyl groups

  • 1250–1150 cm1^{-1}: C-F and C-Cl aromatic bending modes

  • 2980–2850 cm1^{-1}: Aliphatic C-H stretches from ethoxy groups

Nuclear magnetic resonance (NMR) spectral data (400 MHz, CDCl3_3):

  • 1H^1\text{H}: δ 1.25–1.35 (t, 6H, -OCH2_2CH3_3), 4.20–4.40 (q, 4H, -OCH2_2), 7.15–7.45 (m, 3H, aryl-H)

  • 13C^{13}\text{C}: δ 166.8 (C=O), 158.2 (C-F), 134.5 (C-Cl), 62.1 (-OCH2_2), 14.0 (-CH3_3)

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A robust synthesis involves palladium-mediated coupling of 4-chloro-2-fluorobromobenzene with diethyl malonate under Heck-type conditions:

Ar-Br+CH2(COOEt)2Pd(OAc)2,Cs2CO3Ar-CH(COOEt)2+HBr\text{Ar-Br} + \text{CH}_2(\text{COOEt})_2 \xrightarrow{\text{Pd(OAc)}_2, \text{Cs}_2\text{CO}_3} \text{Ar-CH}(\text{COOEt})_2 + \text{HBr}

Typical Procedure :

  • Charge 4-chloro-2-fluorobromobenzene (191.5 mg, 1 mmol) and diethyl malonate (160 mg, 1 mmol) in anhydrous DMF (5 mL)

  • Add Cs2_2CO3_3 (652 mg, 2 mmol) and HBPNS ligand (17.9 mg, 4 mol%)

  • Introduce Pd(OAc)2_2 (9.0 mg, 4 mol%) under N2_2 atmosphere

  • Heat at 80°C for 24 h

  • Isolate product via extraction (toluene/water) and column chromatography (SiO2_2, hexane/EtOAc 4:1)
    Yield: 85% (230 mg)

Table 2: Catalytic System Optimization

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)2_2/HBPNSDMF802485
PdCl2_2(PPh3_3)2_2Toluene1104862
CuI/1,10-phenanthrolineDMSO1003641

Lewis Acid-Mediated Cyclization

The compound serves as a precursor in SnCl4_4-catalyzed quinazolinone synthesis :

  • React diethyl 2-(4-chloro-2-fluorophenyl)malonate (288 mg, 1 mmol) with 2-aminobenzonitrile (118 mg, 1 mmol) in DCE (2 mL)

  • Add SnCl4_4 (0.12 mL, 1 mmol) at 0°C

  • Heat at 50°C for 6 h

  • Purify via flash chromatography (hexane/EtOAc 3:1) to obtain dihydroquinazolin-4(1H)-ylidene malonate
    Yield: 65%

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Ethyl Acetate>500
Dichloromethane>500
Water<0.1
n-Hexane85

The compound’s density (1.262 g/cm³) and refractive index (1.489) make it suitable for liquid-phase reactions .

Chemical Reactivity and Applications

Knoevenagel Condensation

Reacts with aromatic aldehydes under basic conditions to form α,β-unsaturated esters:

RCHO+CH2(COOEt)2piperidineRCH=C(COOEt)2+H2O\text{RCHO} + \text{CH}_2(\text{COOEt})_2 \xrightarrow{\text{piperidine}} \text{RCH=C}(\text{COOEt})_2 + \text{H}_2\text{O}

Application: Synthesis of fluorescent probes with extended conjugation .

Heterocyclic Synthesis

Key intermediate in preparing:

  • Quinazolin-4(3H)-ones (antitumor agents)

  • 4H-Pyran derivatives (antimicrobial scaffolds)

  • Benzodiazepine analogs (CNS modulators)

ParameterRating
Skin IrritationCategory 2
Eye DamageCategory 1
Acute ToxicityOral Category 4

Storage: 2–8°C under nitrogen atmosphere .

Exposure Control

  • PPE: Nitrile gloves, chemical goggles

  • Engineering: Fume hood with >100 fpm face velocity

  • Spill Management: Absorb with vermiculite, neutralize with 5% NaHCO3_3

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